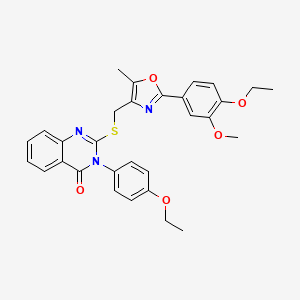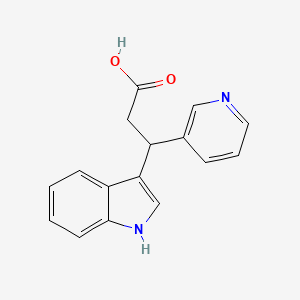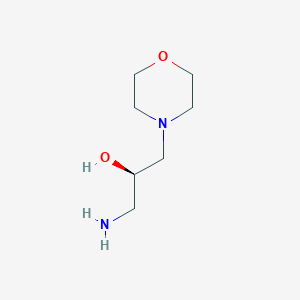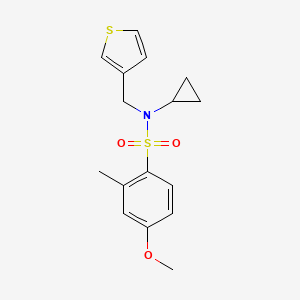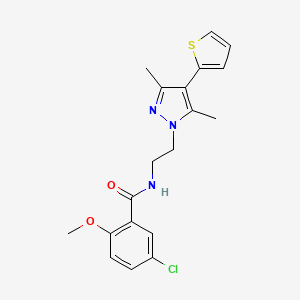
1-(4-Methoxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea, also known as MPAP, is a compound that has been widely studied for its potential applications in scientific research. MPAP is a urea derivative that has been synthesized and studied for its effects on various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Anticancer Activity
Research has indicated that urea derivatives, similar in structure to the compound , have been synthesized and tested for their inhibitory effects on various enzymes such as urease, β-glucuronidase, and snake venom phosphodiesterase. These compounds have also been evaluated for their anticancer properties, particularly in prostate cancer cell lines, showing promising in vitro activity (Mustafa, Perveen, & Khan, 2014).
Antimicrobial Properties
Compounds structurally related to the query chemical have been synthesized and assessed for their antimicrobial effectiveness against various Gram-positive, Gram-negative bacteria, and fungi. Their structure and antimicrobial potency have been validated using various spectroscopic techniques (Kathiriya, Purohit, & Purohit, 2015).
Antimicrobial and Chemical Characterization
Novel urea derivatives containing imidazole and phospholane rings have been synthesized and characterized. These compounds have shown noteworthy antimicrobial activity, and their chemical structures have been confirmed using several advanced spectroscopic methods (Rani, Praveena, Spoorthy, & Ravindranath, 2014).
Inhibition of Protein Kinases
Pyridylthiazole-based ureas, which share a functional group with the query compound, have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), playing a significant role in cancer cell behavior. Variations in their molecular structure have shown different levels of inhibitory activity, which has been extensively studied through X-Ray crystallography (Pireddu et al., 2012).
Propiedades
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-13-12-17(27-3)9-10-18(13)23-20(26)22-16-7-5-15(6-8-16)21-19-11-4-14(2)24-25-19/h4-12H,1-3H3,(H,21,25)(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMWQLNRVCNZHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-dimethyl-N-[2-phenyl-4-(1,1,1-triphenylphosphonio)-1,3-oxazol-5-yl]amine iodide](/img/structure/B2633965.png)
![3-chloro-2,2-dimethyl-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide](/img/no-structure.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2633969.png)
